molecular formula C10H19N3O4 B12110917 3-Amino-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid

3-Amino-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid

Cat. No.: B12110917
M. Wt: 245.28 g/mol
InChI Key: ZEUUGTXTYVFFAY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid (leucine) to a solid resin. The N-terminal amino acid (aspartic acid) is then sequentially added using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The peptide chain is elongated by repeated cycles of deprotection and coupling .

Industrial Production Methods

In industrial settings, the production of H-Asp-Leu-NH2 can be scaled up using automated peptide synthesizers. These machines streamline the synthesis process by automating the addition of amino acids and reagents, ensuring high efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

H-Asp-Leu-NH2 can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: The peptide can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .

Scientific Research Applications

H-Asp-Leu-NH2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Asp-Leu-NH2 involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. Additionally, it can influence signaling pathways such as the Keap1-Nrf2/ARE pathway, which is involved in cellular defense mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Asp-Leu-NH2 is unique due to its specific combination of aspartic acid and leucine, which imparts distinct chemical and biological properties. Its amide group at the C-terminus enhances its stability and resistance to enzymatic degradation compared to peptides with free carboxyl groups .

Properties

Molecular Formula

C10H19N3O4

Molecular Weight

245.28 g/mol

IUPAC Name

3-amino-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C10H19N3O4/c1-5(2)3-7(9(12)16)13-10(17)6(11)4-8(14)15/h5-7H,3-4,11H2,1-2H3,(H2,12,16)(H,13,17)(H,14,15)

InChI Key

ZEUUGTXTYVFFAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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